2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound characterized by its unique structure, which includes a spirocyclic ring system and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diaminocarboxylic acid, followed by the introduction of the phenylpropyl group through an amide coupling reaction. Reaction conditions often require the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction reactions can yield amines or alcohols.
Substitution reactions may produce derivatives with different substituents on the spirocyclic ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide can be employed in the study of enzyme inhibitors or receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The spirocyclic core and the phenylpropyl group can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the biological context and the specific application.
Comparison with Similar Compounds
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
2-(1-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
Uniqueness: 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide stands out due to its specific structural features, such as the presence of the phenylpropyl group, which can influence its binding affinity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-16(20-13-7-10-15-8-3-1-4-9-15)14-22-17(24)19(21-18(22)25)11-5-2-6-12-19/h1,3-4,8-9H,2,5-7,10-14H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIZBCUBRCWKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.